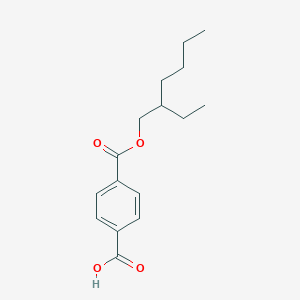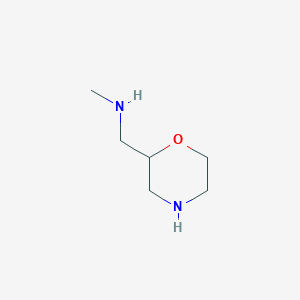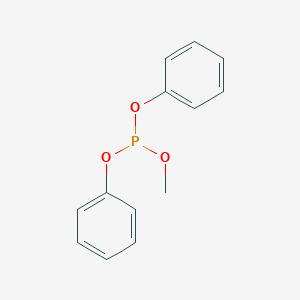
Methyl diphenylphosphite
Übersicht
Beschreibung
Methyl diphenylphosphite is a chemical compound with the molecular formula C13H13O3P . It is an intermediate in the synthesis of organophosphorus compounds, which are potential pesticides .
Synthesis Analysis
Methyl diphenylphosphite can be synthesized by treating phosphorus trichloride with phenol . The interaction of Grignard organomagnesium reagents with corresponding chlorophosphines was found to be a more convenient synthetic route .Molecular Structure Analysis
The molecular weight of Methyl diphenylphosphite is 248.21 g/mol . The IUPAC Standard InChI is InChI=1S/C13H13O4P/c1-15-18(14,16-12-8-4-2-5-9-12)17-13-10-6-3-7-11-13/h2-11H,1H3 .Chemical Reactions Analysis
Diphenylphosphite, a related compound, reacts with aldehydes and amines to afford aminophosphonates in a reaction known as the Kabachnik–Fields reaction . This could suggest similar reactivity for Methyl diphenylphosphite.Physical And Chemical Properties Analysis
Methyl diphenylphosphite is a liquid at room temperature . It has a density of 1.1644 g/cm3 . It is soluble in chloroform, DCM, methanol, and ethyl acetateWissenschaftliche Forschungsanwendungen
Electrolyte Additives in High Voltage Cells
Methyl diphenylphosphite is utilized in electrolyte additives for high voltage cells. For instance, a study found that combining methyl phenyl carbonate and diphenyl carbonate, related to methyl diphenylphosphite, with other electrolyte additives, enhances the performance of high voltage LiNi0.8Mn0.1Co0.1O2/graphite pouch cells. This includes improvements in coulombic efficiency, capacity retention, and reduced self-discharge rate (Qiu et al., 2016).
Catalysts in Hydroformylation
Methyl diphenylphosphite compounds are used as ligands in rhodium-catalyzed hydroformylation, contributing to higher selectivity for straight-chain aldehydes. A study involving diphosphines with natural bite angles close to 120 degrees, such as bis(diphenylphosphino)methyl biphenyl, demonstrated increased selectivity for n-aldehyde formation in this process (Casey et al., 1992).
Activation in Palladium-catalyzed Silylation
Research shows that diphenylphosphinophenolate, related to methyl diphenylphosphite, effectively activates both palladium and silicon in the palladium-catalyzed silylation of aryl halides. This process is applicable for various aryl bromides and iodides, indicating its versatility (Shirakawa et al., 2000).
Synthesis of Sugar Derivatives
Methyl diphenylphosphite derivatives are used in synthesizing sugar derivatives with applications in homogeneous asymmetric hydrogenation. For example, diphenylphosphine and diphenylphosphinite derivatives of sugars have been synthesized and employed in asymmetric hydrogenations using rhodium(I) catalysts (YamashitaMitsuji et al., 1982).
Anticancer and Antimicrobial Activities
Methyl diphenylphosphite-based compounds, such as Diphenyl (aryl) (4-oxo-quinazolin-4(3H)-ylamino) methyl phosphonates, have shown potential in antimicrobial and anticancer activities. A study demonstrated the significant cytotoxicity and antimicrobial effects of these compounds against various bacterial and fungal strains, as well as liver carcinoma cell lines (Abdel-megeed et al., 2017).
Synthesis of Antimicrobial Agents
The synthesis of Diphenyl 1-(arylamino)(pyridin-3-yl)methylphosphonates, derived from methyl diphenylphosphite, has been explored for antimicrobial applications. These synthesized α-aminophosphonates exhibited moderate to high antimicrobial activities against various bacterial strains and fungi (Abdel-megeed et al., 2013).
Carbodiphosphorane Synthesis
Methyl diphenylphosphite-related compounds have been used in synthesizing mixed methyl/phenyl-substituted carbodiphosphoranes. These bis-ylides, characterized by their reactions and NMR spectra, are crucial for understanding phosphine chemistry (Hussain & Schmidbaur, 1976).
Alkene Hydrocarboxylation
Methyl diphenylphosphite derivatives are employed in alkene hydrocarboxylation. The heteroditopic, P–N-chelating ligand diphenylphosphino(phenyl pyridin-2-yl methylene)amine, a derivative, has been synthesized and used as a chemoselective initiator in palladium(II) complexes for alkene hydrocarboxylation (Dyer et al., 2005).
Ligand Synthesis
In ligand synthesis, compounds like 1,1-bis(diphenylphosphino)prop-1-ene, associated with methyl diphenylphosphite, are valuable for creating polyphosphorus ligands and metal complexes. The methyl group in these compounds introduces diastereoisomerism and aids in NMR measurement accuracy (Bookham & Mcfarlane, 1988).
Enzyme Inhibitors
Compounds like ferrocenyl diphenyl phosphonate, a derivative of methyl diphenylphosphite, are investigated for their role as enzyme inhibitors, particularly in inhibiting serine esterases (Rudolf et al., 2010).
Eigenschaften
IUPAC Name |
methyl diphenyl phosphite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13O3P/c1-14-17(15-12-8-4-2-5-9-12)16-13-10-6-3-7-11-13/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCZNDFWFCCTPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(OC1=CC=CC=C1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334451 | |
| Record name | methyl diphenyl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl diphenylphosphite | |
CAS RN |
3577-87-5 | |
| Record name | methyl diphenyl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



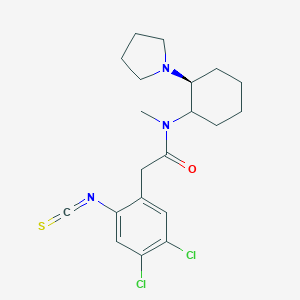
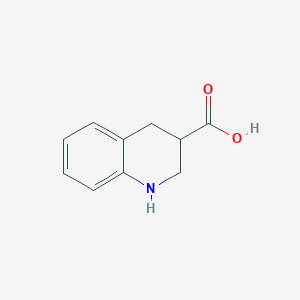

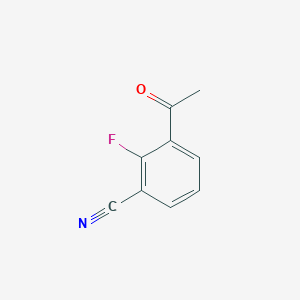
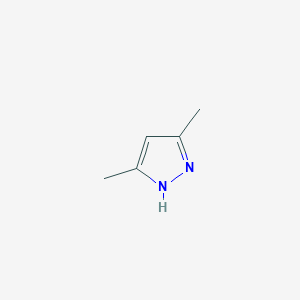
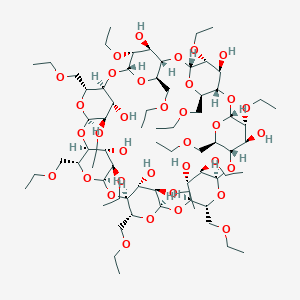
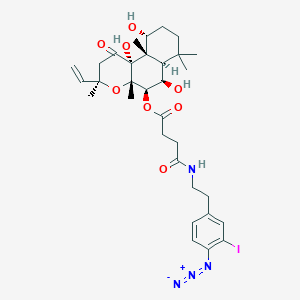
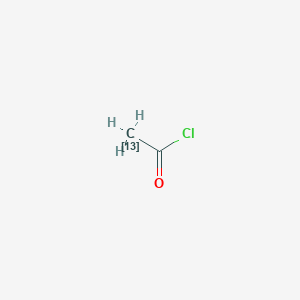
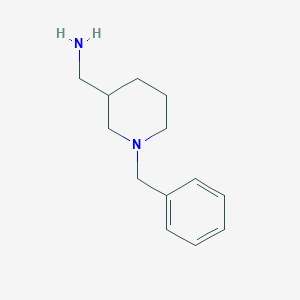
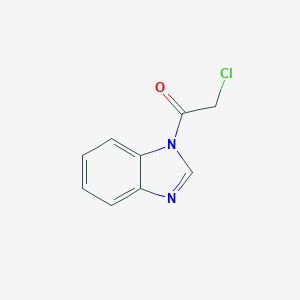
![(2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B48378.png)
